Sulfocostunolide A Sulfocostunolide A Sulfocostunolide A is a natural product found in Saussurea costus with data available.
Brand Name: Vulcanchem
CAS No.: 1016983-51-9
VCID: VC0023456
InChI: InChI=1S/C15H20O5S/c1-8-3-6-11-12(7-21(17,18)19)15(16)20-14(11)13-9(2)4-5-10(8)13/h10-14H,1-7H2,(H,17,18,19)/t10-,11-,12-,13-,14-/m0/s1
SMILES: C=C1CCC2C(C(=O)OC2C3C1CCC3=C)CS(=O)(=O)O
Molecular Formula: C15H20O5S
Molecular Weight: 312.38

Sulfocostunolide A

CAS No.: 1016983-51-9

Cat. No.: VC0023456

Molecular Formula: C15H20O5S

Molecular Weight: 312.38

* For research use only. Not for human or veterinary use.

Sulfocostunolide A - 1016983-51-9

Specification

CAS No. 1016983-51-9
Molecular Formula C15H20O5S
Molecular Weight 312.38
IUPAC Name [(3S,3aS,6aR,9aR,9bS)-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-3-yl]methanesulfonic acid
Standard InChI InChI=1S/C15H20O5S/c1-8-3-6-11-12(7-21(17,18)19)15(16)20-14(11)13-9(2)4-5-10(8)13/h10-14H,1-7H2,(H,17,18,19)/t10-,11-,12-,13-,14-/m0/s1
Standard InChI Key IDSMFDGIKYVJPL-PEDHHIEDSA-N
SMILES C=C1CCC2C(C(=O)OC2C3C1CCC3=C)CS(=O)(=O)O
Appearance Solid

Introduction

Chemical Identity and Basic Properties

Sulfocostunolide A is a complex organic compound belonging to the sesquiterpene lactone class of natural products. The compound is formally identified as [(3S,3aS,6aR,9aR,9bS)-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-3-yl]methanesulfonic acid according to IUPAC nomenclature . This natural product is characterized by a specific molecular architecture that includes the azuleno[4,5-b]furan ring system with attached functional groups, including a critical sulfonic acid moiety that distinguishes it from other sesquiterpene lactones .

Sulfocostunolide A has the molecular formula C15H20O5S with a calculated molecular weight of 312.38 g/mol . The compound is assigned the unique Chemical Abstracts Service (CAS) registry number 1016983-51-9, which serves as its definitive identifier in chemical databases and literature . The molecular structure contains several stereogenic centers, which contribute to its specific three-dimensional arrangement and biological activity profile.

The compound has a predicted density of approximately 1.34±0.1 g/cm³, though this appears to be a calculated rather than experimentally determined value . This physical property has implications for its behavior in solution and potential formulation strategies for research or therapeutic applications.

Structural Identifiers and Database Information

Several structural identifiers are available for Sulfocostunolide A, facilitating its recognition across chemical databases:

InChIKey: IDSMFDGIKYVJPL-PEDHHIEDSA-N
InChI: InChI=1S/C15H20O5S/c1-8-3-6-11-12(7-21(17,18)19)15(16)20-14(11)13-9(2)4-5-10(8)13/h10-14H,1-7H2,(H,17,18,19)/t10-,11-,12-,13-,14-/m0/s1

These identifiers provide a standardized way to represent the chemical structure and stereochemistry of Sulfocostunolide A, ensuring consistency in its identification across different research platforms and publications.

Structural Features and Chemical Characteristics

Sulfocostunolide A possesses a complex molecular architecture characterized by its azuleno[4,5-b]furan skeletal framework. The compound features a fused ring system with specific stereochemistry indicated by its stereodescriptors (3S,3aS,6aR,9aR,9bS) . This stereochemical configuration is critical to its biological activity and distinguishes it from structural isomers like 11-epi-Sulfocostunolide A.

The compound contains several key functional groups:

  • A lactone ring (cyclic ester) that is characteristic of sesquiterpene lactones

  • Two methylene groups at positions 6 and 9

  • A methanesulfonic acid group that contains the sulfur atom in the molecular formula

  • Multiple stereogenic centers that define its three-dimensional structure

The sulfonic acid group (-SO3H) is particularly notable as it contributes to the compound's acidic properties and potential for forming salts or participating in hydrogen bonding, which may influence its biological interactions .

ManufacturerProduct NumberDescriptionPackagingPrice (USD)
TRCS789245Sulfocostunolide A25mg$960
ArctomCFN99030Sulfocostunolide A5mg$593
CrysdotCD32002979Sulfocostunolide A 95+%5mg$930

Data sourced from Chemical Book, last updated 2021-12-16

This pricing structure indicates that Sulfocostunolide A is primarily available for specialized research purposes rather than bulk applications. The high cost per milligram (ranging from approximately $39/mg to $186/mg) suggests challenges in either isolation from natural sources or chemical synthesis. Research-grade material with higher purity (≥95%) commands a premium price, as evidenced by the Crysdot offering .

Commercial sources like Acmec provide the compound with HPLC purity ≥96.0% for analytical control purposes, further supporting its application in precise analytical and research contexts .

Comparison with Related Compounds

Understanding Sulfocostunolide A's properties and potential can be enhanced through comparison with structurally related compounds.

Costunolide

Costunolide, a parent sesquiterpene lactone without the sulfonic acid group, has been more extensively studied than Sulfocostunolide A. It demonstrates therapeutic properties against multiple cancer types including colon, lung, breast, and skin cancers . The compound's mechanistic studies have revealed its ability to inhibit cell proliferation and induce apoptosis through modulation of multiple signaling pathways.

The key structural difference between costunolide and Sulfocostunolide A is the presence of the methanesulfonic acid group in the latter. This addition likely affects the compound's solubility, cell permeability, and possibly its receptor interactions or binding affinity to cellular targets.

11-epi-Sulfocostunolide A

11-epi-Sulfocostunolide A is an epimer of Sulfocostunolide A, differing only in the stereochemical configuration at position 11. This subtle structural difference may result in altered three-dimensional orientation that could impact biological activity. Both compounds share the core azuleno[4,5-b]furan structure and the methanesulfonic acid group that likely contributes to their biological properties.

The reported anticancer effects of 11-epi-Sulfocostunolide A provide strong support for the hypothesis that Sulfocostunolide A may exhibit similar properties, with potential differences in potency or specificity due to the stereochemical variation.

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